(S)-1-Ethoxymethyl-3-methyl-butylamine hydrochloride
Overview
Description
“(S)-1-Ethoxymethyl-3-methyl-butylamine hydrochloride” is a hydrochloride salt of an organic compound. Hydrochloride salts are commonly used in pharmaceuticals to improve the water solubility of drug substances . They are formed from the reaction of hydrochloric acid with an organic base, such as an amine .
Chemical Reactions Analysis
The chemical reactions involving “(S)-1-Ethoxymethyl-3-methyl-butylamine hydrochloride” would depend on its specific chemical structure and the conditions under which it is used. Amines, for example, can undergo a variety of reactions, including acid-base reactions and reactions with electrophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-1-Ethoxymethyl-3-methyl-butylamine hydrochloride” would depend on its specific molecular structure. Properties such as solubility, melting point, boiling point, and stability could be influenced by factors such as its hydrochloride group .
Scientific Research Applications
Pharmacology
In pharmacology, this compound could be explored for its potential as a precursor in the synthesis of beta-lactams, which are vital in antibiotic development. Beta-lactams, such as penicillins and cephalosporins, are a class of broad-spectrum antibiotics that inhibit bacterial cell wall synthesis .
Organic Synthesis
“(S)-1-Ethoxymethyl-3-methyl-butylamine hydrochloride” may serve as a chiral building block in organic synthesis. Its stereochemistry could be crucial for constructing enantiomerically pure compounds, which are important for creating drugs with specific desired activities and reducing side effects .
Medicinal Chemistry
In medicinal chemistry, this compound’s role could be significant in structure-activity relationship (SAR) studies. It may help in understanding how modifications to molecular structure impact biological activity, which is key in drug design and optimization .
Biochemistry
Biochemists might investigate this compound for its interactions with biological macromolecules. It could be used in enzyme inhibition studies or as a ligand in receptor-binding assays, contributing to our understanding of biochemical pathways .
Analytical Chemistry
This compound could be used as a standard or reagent in analytical chemistry for calibrating instruments or developing new analytical methods. Its well-defined structure and properties make it suitable for such applications .
Chemical Engineering
In chemical engineering, the compound could be part of process optimization studies, particularly in reaction engineering. It might be used to model reaction kinetics or in the development of catalytic processes .
Environmental Science
Environmental scientists might explore the use of this compound in the remediation of contaminated sites. Its chemical properties could make it a candidate for breaking down pollutants or in the synthesis of environmentally friendly materials .
Materials Science
Finally, in materials science, “(S)-1-Ethoxymethyl-3-methyl-butylamine hydrochloride” could be investigated for its properties in the development of new materials, such as polymers or coatings, that require specific molecular architectures for desired functionalities .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-1-ethoxy-4-methylpentan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO.ClH/c1-4-10-6-8(9)5-7(2)3;/h7-8H,4-6,9H2,1-3H3;1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOILBVQOYBZYEI-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(CC(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC[C@H](CC(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Ethoxymethyl-3-methyl-butylamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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